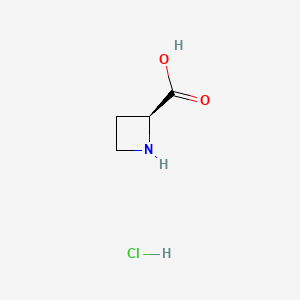

(s)-Azetidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-azetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133-35-9 | |

| Record name | 2-Azetidinecarboxylic acid, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2133-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Ellman’s Sulfinamide-Mediated Stereocontrol

A modular approach utilizes (R)- or (S)-tert-butanesulfinamide to generate enantiopure tert-butanesulfinyl imines. Vinylmagnesium bromide addition to these imines proceeds with 98:2 diastereoselectivity, establishing the azetidine’s stereocenter. Subsequent bromination and ring closure with methyl lithium yield azetidine building blocks (3a–3d) with >99% ee.

Oxidation to Carboxylic Acid

The tertiary amine intermediate undergoes IBX (2-iodoxybenzoic acid) oxidation to install the carboxylic acid moiety. This step necessitates anhydrous conditions to prevent epimerization, achieving 85% yield with 0.5 equivalents of IBX in DMSO. Hydrochloride salt formation is effected by bubbling HCl gas through the free acid’s ethanolic solution.

Intermediate-Based Synthesis from γ-Butyrolactone

Bromination and Esterification

γ-Butyrolactone is brominated with red phosphorus and bromine, yielding 2,4-dibromobutyric acid. Esterification with benzyl alcohol under acidic conditions produces 2,4-dibromobutyric acid benzyl ester (75% yield).

Cyclization and Hydrogenolysis

Reaction with diphenylmethylamine induces cyclization to N-diphenylmethyl-1-benzyl-azetidine-2-carboxylate, which undergoes hydrogenolysis (10% Pd/C, 45 psi H₂) to remove benzyl and diphenylmethyl groups. Acidic workup with HCl furnishes the hydrochloride salt, though final yields are unreported.

Critical Evaluation of Methodologies

Yield and Scalability

Chiral resolution offers moderate yields (37.8%) but excels in scalability due to minimal chromatography. Conversely, asymmetric synthesis provides higher enantioselectivity (>99% ee) but requires costly sulfinamide auxiliaries. The γ-butyrolactone route is step-intensive, limiting industrial adoption despite robust intermediate yields .

Chemical Reactions Analysis

Types of Reactions

(s)-Azetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (s)-Azetidine-2-carboxylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that azetidine-2-carboxylic acid derivatives exhibit significant anticancer properties. For instance, a study evaluated 16 azetidin-2-one derivatives, revealing that one compound demonstrated cytotoxic activity against SiHa and B16F10 cancer cell lines. The compound induced apoptosis through the activation of caspase-3 and affected gene expression related to cytoskeleton regulation and cell cycle inhibition . This suggests potential for further development of azetidine derivatives as anticancer agents.

2. Protein Synthesis Inhibition

(S)-Azetidine-2-carboxylic acid acts as a proline mimic, leading to its incorporation into proteins during synthesis. This misrecognition by prolyl-tRNA synthetase can disrupt normal protein function, contributing to toxicity in various organisms. Studies have shown that this compound can inhibit growth in plants such as Arabidopsis thaliana, providing insights into its impact on plant physiology and potential applications in agricultural biotechnology .

Plant Biology

1. Growth Inhibition Studies

The effects of (S)-azetidine-2-carboxylic acid on plant growth have been extensively studied. Research demonstrated that Arabidopsis seedlings exposed to this compound exhibited reduced growth rates and altered amino acid accumulation. The effective concentration range was determined to be between 2.5 to 100 μM, with an IC50 value of approximately 5.3 μM . These findings highlight the compound's role in modulating plant growth and stress responses.

2. Mechanisms of Action

Investigations into the mechanisms by which (S)-azetidine-2-carboxylic acid affects plant growth revealed that it stimulates specific pathways associated with amino acid metabolism and stress responses. The compound's ability to alter gene expression related to these processes suggests potential applications in enhancing crop resilience against environmental stressors .

Synthetic Organic Chemistry

1. Synthetic Strategies

Recent advancements in synthetic methodologies have highlighted the versatility of (S)-azetidine-2-carboxylic acid as a building block in organic synthesis. Its strained ring structure makes it an excellent candidate for ring-opening reactions, leading to the formation of highly substituted acyclic amines or expanded ring systems . This property is particularly valuable in developing new pharmaceuticals and functional materials.

2. Peptidomimetics

The compound's structural characteristics allow it to serve as a surrogate for amino acids in peptidomimetic design. This application is crucial for creating novel therapeutic agents that can mimic natural peptides while exhibiting enhanced stability and bioactivity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (s)-Azetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can incorporate into proteins, affecting their structure and function. The compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Biological Activity : (S)-Azetidine-2-carboxylic acid inhibits growth in E. coli by mimicking proline, leading to faulty protein incorporation . In plants, it accumulates under stress, altering secondary metabolite production .

Pharmaceutical Relevance : Derivatives like methyl esters improve bioavailability. For example, (S)-azetidine-2-carboxylic acid methyl ester HCl is industrially produced for drug intermediates .

Synthetic Utility: Thionyl chloride and methanol efficiently convert the free acid to its methyl ester (90.2% yield), highlighting scalable synthesis routes .

Biological Activity

(S)-Azetidine-2-carboxylic acid hydrochloride, commonly referred to as L-Azetidine-2-carboxylic acid (AZE), is a non-protein amino acid that has garnered attention due to its structural similarity to L-proline. This compound is primarily found in sugar beets and table beets, and its biological activity has been the subject of various studies focusing on its toxicity, metabolic effects, and potential therapeutic implications.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.104 g/mol |

| CAS Number | 2517-04-6 |

| Density | 1.3 g/cm³ |

| Melting Point | Approximately 217°C |

L-Azetidine-2-carboxylic acid is known to mimic proline during protein synthesis, leading to its misincorporation into proteins. This misincorporation can disrupt normal protein folding and function, resulting in cellular toxicity. The compound has been shown to induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in various cell types, particularly in microglial cells.

Toxicity and Cellular Impact

- Cell Viability : AZE exhibits significant cytotoxic effects on BV2 microglial cells, with concentrations above 1000 µM leading to reduced cell viability and increased apoptosis markers such as BAX/Bcl2 ratios .

- Inflammatory Response : Exposure to AZE results in elevated levels of pro-inflammatory cytokines (IL-1β, IL-6) and nitric oxide release, indicating a robust inflammatory response .

- Gene Expression : AZE treatment alters the expression of genes involved in inflammation and apoptosis, promoting a pro-inflammatory state in microglial cells .

- ER Stress Activation : The compound triggers ER stress pathways, leading to the activation of UPR genes that attempt to mitigate protein misfolding but may ultimately result in cellular dysfunction if the stress persists .

Case Studies

Several studies have documented the effects of AZE on different biological systems:

- Microglial Cells : A study assessed the impact of AZE on BV2 microglial cells over varying concentrations and time points. Results indicated a clear correlation between AZE concentration and cell death, highlighting its potential role as a neurotoxin .

- Arabidopsis thaliana : Research demonstrated that AZE affects plant growth by inhibiting root development more severely than cotyledon growth due to its incorporation into proteins via prolyl-tRNA synthetase misrecognition .

Potential Therapeutic Implications

Despite its toxicological profile, there is ongoing research into the potential therapeutic applications of AZE derivatives:

- Anticancer Activity : Certain azetidine derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting that structural modifications could yield compounds with beneficial properties while minimizing toxicity .

Summary of Findings

The biological activity of this compound underscores its dual nature as both a toxic agent and a potential lead for therapeutic development. Its ability to mimic proline leads to significant disruptions in cellular processes, particularly in neuroinflammation contexts.

Q & A

Q. What are the stereospecific synthesis routes for (S)-azetidine-2-carboxylic acid hydrochloride, and how are intermediates characterized?

The synthesis of this compound typically involves enantioselective methods such as catalytic hydrogenation or enzymatic resolution. For example, asymmetric hydrogenation of a prochiral azetidine precursor using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (>95%) . Key intermediates are characterized via -NMR and -NMR to confirm regioselectivity, while chiral HPLC or polarimetry validates stereochemical purity. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C–60°C, followed by HPLC-UV analysis to quantify degradation products. For instance, this compound shows hydrolysis of the azetidine ring at pH < 3, forming linear amines, while thermal degradation above 50°C leads to decarboxylation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

High-resolution mass spectrometry (HR-MS) confirms the molecular formula (CHClNO), while IR spectroscopy identifies functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm). -NMR detects the azetidine ring protons (δ 3.5–4.5 ppm) and the stereospecific α-proton (δ 4.1 ppm, multiplet). Purity ≥98% is validated via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (S)-azetidine-2-carboxylic acid derivatives?

Discrepancies in bioactivity (e.g., proline analog toxicity in plants vs. metabolic inertness in mammals) arise from species-specific enzyme recognition. For example, in Arabidopsis, the compound inhibits prolyl-tRNA synthetase, causing growth arrest, while mammalian homologs exhibit lower binding affinity . Experimental reconciliation involves:

Q. What strategies optimize the enantiomeric yield in large-scale synthesis while minimizing side reactions?

Scale-up challenges include racemization during azetidine ring closure and HCl salt formation. Mitigation strategies:

- Catalyst screening : Chiral phosphine ligands (e.g., Josiphos) enhance enantioselectivity in Pd-catalyzed cyclization.

- Reaction engineering : Use flow chemistry to control exothermic ring-closing steps (ΔT < 5°C).

- Crystallization control : Seed the reaction with enantiopure crystals to suppress kinetic resolution byproducts .

Q. How do researchers address discrepancies between in vitro and in vivo pharmacokinetic data for azetidine-based drug candidates?

In vitro assays may overestimate bioavailability due to poor membrane permeability or rapid renal clearance. Methodological adjustments:

- Permeability assays : Use Caco-2 cell monolayers with LC-MS quantification to model intestinal absorption.

- Metabolite profiling : Identify Phase I/II metabolites via UPLC-QTOF-MS in liver microsomes.

- Pharmacokinetic modeling : Apply compartmental models to predict dose adjustments for in vivo efficacy .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.